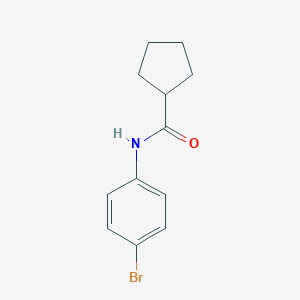

N-(4-bromophenyl)cyclopentanecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

N-(4-bromophenyl)cyclopentanecarboxamide |

InChI |

InChI=1S/C12H14BrNO/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4H2,(H,14,15) |

InChI Key |

XPDHLCLPWLLADG-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)Br |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)Br |

solubility |

7 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Routes for N-(4-bromophenyl)cyclopentanecarboxamide

The primary and most direct method for synthesizing this compound is through the formation of an amide bond between a cyclopentanecarboxylic acid derivative and 4-bromoaniline (B143363). This transformation is a cornerstone of organic synthesis and can be achieved through several reliable protocols.

A common strategy involves the activation of the carboxylic acid group of cyclopentanecarboxylic acid to make it more susceptible to nucleophilic attack by the amine. One way to achieve this is by converting the carboxylic acid into an acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting cyclopentanecarbonyl chloride is a highly reactive electrophile that readily reacts with 4-bromoaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. This method is analogous to the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which is prepared by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, achieving excellent yields. mdpi.com

Alternatively, a wide array of coupling reagents can be used to facilitate the direct condensation of cyclopentanecarboxylic acid and 4-bromoaniline. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. This one-pot procedure avoids the need to isolate the often-sensitive acyl chloride. A variety of such reagents are available, each with its own specific applications and advantages. For instance, carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 4-dimethylaminopyridine (DMAP), are effective for this type of transformation. mdpi.com Other modern coupling agents from the phosphonium or uronium salt classes (e.g., HATU, HBTU) also provide high yields and are compatible with a broad range of functional groups.

The general reaction is illustrated below: Cyclopentanecarboxylic Acid + 4-bromoaniline → this compound + H₂O

Table 1: Common Reagents for Amide Bond Formation

| Method | Reagent(s) | Typical Conditions | Key Features |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF), often with catalytic DMF | Forms a highly reactive intermediate; good for less reactive amines. |

| Carbodiimide Coupling | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often with additives like HOBt or DMAP; inert solvent | One-pot procedure; widely used but can have purification challenges (DCU byproduct). |

| Phosphonium Salt Coupling | BOP, PyBOP | Inert solvent, organic base (e.g., DIPEA) | High efficiency, rapid reactions, but reagents can be costly. |

| Uronium/Aminium Salt Coupling | HATU, HBTU, TBTU | Inert solvent, organic base (e.g., DIPEA) | Very effective for sterically hindered substrates; low epimerization in chiral systems. |

Beyond direct amide coupling, this compound can theoretically be synthesized through less conventional routes, such as molecular rearrangements. The Beckmann rearrangement, for instance, offers a classic alternative for amide synthesis. masterorganicchemistry.comwikipedia.orgnih.govlibretexts.org This reaction transforms an oxime into an amide under acidic conditions.

For the synthesis of the target compound, this pathway would begin with the preparation of (4-bromophenyl)(cyclopentyl)methanone. This ketone can be synthesized via a Friedel-Crafts acylation of bromobenzene with cyclopentanecarbonyl chloride. The resulting ketone is then reacted with hydroxylamine (NH₂OH) to form the corresponding ketoxime. Upon treatment with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or various Lewis acids), the ketoxime undergoes rearrangement. wikipedia.orgorganic-chemistry.org In this process, the cyclopentyl group migrates to the electron-deficient nitrogen atom, and subsequent tautomerization of the intermediate yields the final this compound. masterorganicchemistry.com

The key steps are:

Ketone Synthesis: Bromobenzene + Cyclopentanecarbonyl chloride → (4-bromophenyl)(cyclopentyl)methanone

Oxime Formation: (4-bromophenyl)(cyclopentyl)methanone + NH₂OH → (E/Z)-(4-bromophenyl)(cyclopentyl)methanone oxime

Beckmann Rearrangement: Oxime intermediate → this compound

Another potential, though less common, approach is the Umpolung Amide Synthesis (UmAS). This method inverts the typical reactivity of the synthons. Recent developments have shown that N-aryl amides can be formed from the reaction of α-fluoronitroalkanes and N-aryl hydroxylamines, promoted by a simple base. nih.gov While not a direct route from common precursors, this demonstrates the ongoing expansion of synthetic methodologies for amide bond formation.

Synthesis of Structurally Related Analogs and Derivatives

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for further structural diversification, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds by reacting the aryl bromide with various organoboron compounds. libretexts.orgorganic-chemistry.org

By subjecting this compound to palladium-catalyzed Suzuki coupling conditions, the bromine atom can be replaced with a wide range of aryl, heteroaryl, or vinyl groups. mdpi.commdpi.commdpi.com The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, K₃PO₄), and a suitable boronic acid or boronate ester in a solvent mixture like dioxane/water. mdpi.commdpi.com This strategy has been successfully applied to similar N-(4-bromophenyl)carboxamide scaffolds to generate libraries of biaryl compounds. mdpi.commdpi.com For example, reacting the parent compound with phenylboronic acid would yield N-(biphenyl-4-yl)cyclopentanecarboxamide.

Table 2: Examples of Suzuki-Miyaura Coupling on N-Aryl Bromide Scaffolds

| Starting Material | Boronic Acid/Ester | Catalyst System | Product Moiety |

|---|---|---|---|

| N-(4-bromophenyl)carboxamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(biphenyl-4-yl)carboxamide |

| N-(4-bromophenyl)carboxamide | Pyridine-3-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(4-(pyridin-3-yl)phenyl)carboxamide mdpi.com |

| N-(4-bromophenyl)carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(4'-methoxybiphenyl-4-yl)carboxamide |

| N-(4-bromophenyl)carboxamide | 4-Fluorophenylboronic acid | G-COOH-Pd / Base | N-(4'-fluorobiphenyl-4-yl)carboxamide mdpi.com |

Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Sonogashira coupling (for C-C alkyne bond formation), could also be employed to further functionalize the bromophenyl ring.

Analogs of this compound can be synthesized by altering the cyclopentane (B165970) ring. This can involve changing the ring size, introducing substituents, or altering its stereochemistry. The general synthetic approach remains the same—amide bond formation—but starts with a modified carboxylic acid precursor.

For example, using cyclopropanecarboxylic acid, cyclobutanecarboxylic acid, or cyclohexanecarboxylic acid in the coupling reaction with 4-bromoaniline would yield the corresponding N-(4-bromophenyl)cycloalkanecarboxamides. Furthermore, substituted cyclopentanecarboxylic acids can be used to introduce functionality onto the aliphatic ring. researchgate.net For instance, coupling 3-methylcyclopentane-1-carboxylic acid with 4-bromoaniline would produce N-(4-bromophenyl)-3-methylcyclopentanecarboxamide. The synthesis of these substituted cycloalkane precursors is a key aspect of this strategy. organic-chemistry.org

A significant strategy for creating structural diversity involves replacing the cyclopentyl group with various heterocyclic or other aromatic systems. This is achieved by coupling 4-bromoaniline with a diverse range of carboxylic acids. Aza-heterocyclic derivatives are particularly prominent scaffolds in biologically active molecules. ajol.info

A well-documented example is the synthesis of N-(4-bromophenyl)furan-2-carboxamide, where the cyclopentyl group is replaced by a furan ring. This compound was synthesized in high yield from the reaction of furan-2-carbonyl chloride and 4-bromoaniline. mdpi.com Similarly, other heterocyclic carboxylic acids can be used as building blocks. For instance, reacting 4-bromoaniline with pyrazine-2-carboxylic acid yields N-(4-bromophenyl)pyrazine-2-carboxamide. mdpi.com This approach allows for the systematic incorporation of a wide array of five- and six-membered heterocycles, such as thiophene, pyrrole, thiazole, pyridine, and pyrimidine, into the final molecule. mdpi.comajol.infoontosight.ai

Table 3: Synthesis of Analogs with Diverse Scaffolds

| Amine Component | Carboxylic Acid/Acyl Chloride Component | Resulting Scaffold | Reference |

|---|---|---|---|

| 4-Bromoaniline | Furan-2-carbonyl chloride | N-(4-bromophenyl)furan-2-carboxamide | mdpi.com |

| 4-Bromo-3-methylaniline | Pyrazine-2-carboxylic acid | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | mdpi.com |

| Pyrazin-2-amine | 5-Bromothiophene-2-carboxylic acid | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | mdpi.com |

| 4-Bromoaniline | Benzoyl Chloride | N-(4-bromophenyl)benzamide | N/A |

Advanced Synthetic Techniques and Methodologies

Recent advancements in organic synthesis have provided powerful tools for the construction of amide bonds and the modification of molecular scaffolds. These techniques often result in higher yields, milder reaction conditions, better atom economy, and access to novel chemical space.

Catalysis offers a route to overcome the high activation energies often associated with amide bond formation and C-H functionalization, enabling reactions under milder conditions with greater efficiency.

Metal-Catalyzed Reactions: Transition metal catalysis is a principal method for forming the crucial C-N bond in N-aryl amides. Ullmann-type and Buchwald-Hartwig aminations, which couple an amine with an aryl halide, are foundational. mdpi.comyoutube.com For instance, the synthesis could involve the copper-catalyzed coupling of cyclopentanecarboxamide (B1346233) with 1-bromo-4-iodobenzene or the palladium-catalyzed coupling of 4-bromoaniline with a cyclopentyl carbonyl electrophile. mdpi.comyoutube.com More advanced strategies focus on direct C-H amination or the arylation of existing amide N-H bonds. Gold catalysis, for example, has been successfully used for the chemoselective N-arylation of amides even within complex, unprotected peptides, demonstrating the potential for high functional group tolerance. nju.edu.cn This relies on the ability of a gold catalyst, in combination with a silver salt, to differentiate the relatively inert amide N-H bond from other nucleophilic groups. nju.edu.cn

Interactive Data Table: Comparison of Metal-Catalyzed N-Arylation Methods

| Catalytic System | Reactants | Key Features | Potential Application |

|---|---|---|---|

| Copper/Ligand | Amide + Aryl Halide | First-row transition metal, cost-effective, often requires N- or O-based ligands. mdpi.com | Direct coupling of cyclopentanecarboxamide with an aryl halide. |

| Palladium/Ligand | Amine + Carboxylic Acid Derivative | Highly efficient, broad substrate scope, often uses phosphine ligands. youtube.com | Coupling 4-bromoaniline with an activated cyclopentane carboxylic acid. |

| Gold/Silver Salt | Amide + Aryl Iodide | High chemoselectivity, tolerates sensitive functional groups. nju.edu.cn | N-arylation of cyclopentanecarboxamide with 1-bromo-4-iodobenzene. |

Photocatalysis: Visible-light photocatalysis has emerged as a powerful, green alternative for amide synthesis. rsc.org These reactions proceed through the generation of radical intermediates under exceptionally mild conditions, often at room temperature. acs.org One prominent pathway involves the single electron transfer (SET) activation of a carboxylic acid to form an acyl radical, which is then trapped by an amine source. rsc.org For the synthesis of this compound, cyclopentanecarboxylic acid could be activated by a photocatalyst (e.g., fac-Ir(ppy)₃ or organic dyes like Eosin Y) under visible light irradiation to generate a cyclopentanecarbonyl radical, which would then be intercepted by 4-bromoaniline. rsc.orgacs.orgacs.org This approach avoids harsh coupling reagents and high temperatures, offering high atom economy and environmental compatibility. acs.orgdlut.edu.cn

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing, particularly for safety, efficiency, and scalability. worktribe.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. flinders.edu.au

For the synthesis of this compound, a two-step process could be "telescoped" in a flow system. nih.gov In the first stage, cyclopentanecarboxylic acid could be converted to the corresponding acid chloride using a reagent packed into a column (a packed-bed reactor). This activated intermediate would then flow directly into a second stream containing 4-bromoaniline and a base to form the final product. The use of membrane-based liquid-liquid separators can enable in-line purification, removing aqueous waste and providing a clean product stream. worktribe.comflinders.edu.au The small reactor volumes enhance safety, especially when dealing with hazardous intermediates or exothermic reactions, and the process can be scaled up simply by running the system for longer periods. nih.govspringernature.com

Interactive Data Table: Hypothetical Flow Synthesis Parameters

| Parameter | Stage 1: Acid Chloride Formation | Stage 2: Amidation |

|---|---|---|

| Reagents | Cyclopentanecarboxylic acid, Thionyl chloride (immobilized) | Intermediate acid chloride, 4-bromoaniline, Triethylamine |

| Reactor Type | Packed-bed reactor | Heated coil reactor (PFA tubing) |

| Temperature | 60 °C | 80 °C |

| Residence Time | 2 minutes | 10 minutes |

| In-line Quench | N/A | Aqueous base wash via membrane separator |

| Productivity | Dependent on flow rate and concentration | Enables multi-gram to kilogram scale production |

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. rsc.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity and build libraries of compounds. nih.gov

While a simple molecule like this compound would not typically be a direct target for an MCR, the underlying principles can be used to synthesize more complex analogues. The Ugi four-component reaction, for example, combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide scaffold. nih.gov A hypothetical Ugi reaction involving cyclopentanecarboxylic acid and 4-bromoaniline, along with an aldehyde and an isocyanide, would yield a significantly more complex α-acetamido-N-(4-bromophenyl)carboxamide derivative in a single step. This highlights the power of MCRs not for synthesizing the target compound itself, but for using its core components as building blocks in diversity-oriented synthesis. rsc.org

Direct C–H functionalization is a transformative strategy in modern synthesis that avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. rsc.org For a molecule like this compound, this approach can be envisioned in two ways: forming the core structure or modifying it.

A particularly elegant application is the transannular C–H arylation of cycloalkane carboxylic acids. nih.gov Research has shown that palladium catalysts can selectively activate a C–H bond on a cyclopentane ring and couple it with an aryl halide. nih.gov This strategy could be used to synthesize derivatives of the target compound by functionalizing the cyclopentane ring directly. For example, a pre-formed this compound could undergo directed C–H arylation, where the amide group directs a palladium catalyst to activate a specific C-H bond on the cyclopentane ring for coupling with another aryl halide. This provides diastereocontrol and allows for rapid variation of substituents on the carbocyclic ring. nih.govresearchgate.net

Interactive Data Table: Example Conditions for Pd-Catalyzed C(sp³)–H Arylation

| Component | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ or PdCl₂(PhCN)₂ (10 mol%) | nih.gov |

| Ligand | Mono-N-protected amino acid ligand (e.g., L2, 20 mol%) | nih.gov |

| Aryl Source | Aryl Iodide (2.0 equiv.) | nih.gov |

| Oxidant/Base | Ag₂CO₃ (1.5 equiv.), K₂CO₃ (1.5 equiv.) | nih.gov |

| Solvent | Hexafluoroisopropanol (HFIP) | nih.gov |

| Temperature | 90–120 °C | nih.gov |

Tandem, or cascade, reactions are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. rsc.org This strategy enhances synthetic efficiency by reducing the number of purification steps and minimizing solvent waste.

A potential tandem reaction for synthesizing a related heterocyclic structure could involve a copper-catalyzed N-arylation followed by an intramolecular amidation/condensation. rsc.org For the target compound's synthesis, one could envision a tandem sequence beginning with the formation of the cyclopentane ring itself, which then triggers a subsequent amidation. For example, a Michael addition to form a cyclopentanone precursor could be followed by an in-situ reductive amination with 4-bromoaniline. More advanced concepts could merge photocatalysis with a tandem sequence, such as a visible-light-promoted decarboxylative coupling that initiates a subsequent cyclization or amidation step. researchgate.net

Scale-Up and Process Optimization Considerations

Translating a laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and reproducibility. Key parameters that must be considered include catalyst loading, reaction concentration, temperature, solvent choice, and purification methods. researchgate.net

A structured approach to optimization involves systematically varying one parameter at a time or using Design of Experiments (DoE) to identify optimal conditions. For a metal-catalyzed reaction, minimizing the amount of expensive palladium or iridium catalyst is a primary goal. researchgate.net This involves screening different ligands, bases, and solvents to find a system that maintains high yield and selectivity at low catalyst loadings. researchgate.net For example, in optimizing a C-H arylation, different silver or copper oxidants, bases like K₂CO₃ or Ag₂CO₃, and solvents can dramatically affect yield and the formation of byproducts. researchgate.net

Continuous flow synthesis is an inherently scalable technology. nih.gov Once a process is optimized in a lab-scale flow reactor, production can be increased by either running the reactor for a longer duration or by "numbering-up"—running multiple reactors in parallel. This avoids the safety hazards and heat transfer issues associated with large batch reactors, making it an ideal strategy for scaling up potentially energetic or hazardous reactions. worktribe.com The ability to integrate in-line purification also simplifies downstream processing, a major consideration in large-scale manufacturing. nih.gov

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of N-(4-bromophenyl)cyclopentanecarboxamide, distinct signals are expected for the protons of the cyclopentyl ring and the aromatic protons of the 4-bromophenyl group.

Aromatic Protons: The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetrical disubstitution. Two sets of doublets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the bromine atom are expected to be at a different chemical shift than the protons ortho to the amide group.

Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected, and its chemical shift can vary over a wide range (typically δ 7.5-9.5 ppm) depending on the solvent and concentration. This peak will undergo deuterium exchange upon addition of D₂O.

Cyclopentyl Protons: The protons of the cyclopentyl ring will appear as a series of multiplets in the upfield region of the spectrum. The methine proton (α to the carbonyl group) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent carbonyl group. The remaining methylene protons of the cyclopentyl ring would likely appear as complex overlapping multiplets.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | ~7.4-7.6 | Doublet |

| Aromatic (2H) | ~7.3-7.5 | Doublet |

| Amide (1H) | 7.5-9.5 | Broad Singlet |

| Cyclopentyl CH (1H) | ~2.5-2.8 | Multiplet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the amide carbonyl group is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The 4-bromophenyl group will show four distinct signals in the aromatic region (δ 115-140 ppm). The carbon atom bonded to the bromine (C-Br) will be shifted to a higher field compared to the other aromatic carbons, while the carbon atom bonded to the nitrogen (C-N) will be shifted downfield.

Cyclopentyl Carbons: The cyclopentyl ring is expected to show three distinct signals for its five carbon atoms due to molecular symmetry. The methine carbon (α to the carbonyl) will be the most downfield of the aliphatic carbons, followed by the two sets of methylene carbons.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170-180 |

| Aromatic (C-N) | ~135-140 |

| Aromatic (2C) | ~130-135 |

| Aromatic (2C) | ~120-125 |

| Aromatic (C-Br) | ~115-120 |

| Cyclopentyl (CH) | ~45-55 |

| Cyclopentyl (2 CH₂) | ~25-35 |

While one-dimensional NMR provides fundamental information, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclopentyl ring and the aromatic system.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the cyclopentyl and aromatic carbon signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the cyclopentyl carbonyl group and the 4-bromophenyl ring, for instance, by observing a correlation between the amide proton and the aromatic C-N carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclopentyl ring will appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group. This is often the most intense peak in the spectrum.

N-H Bend (Amide II band): A medium to strong absorption in the region of 1510-1570 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching.

Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-N Stretch: A medium absorption band for the C-N stretching vibration is expected in the range of 1200-1350 cm⁻¹.

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium-Strong, Sharp |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1640-1680 | Strong, Sharp |

| N-H Bend (Amide II) | 1510-1570 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elucidating the structure.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Key Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclopentyl ring is a likely fragmentation pathway, leading to the formation of a cyclopentyl radical and a [4-bromophenyl-N=C=O]⁺ radical cation or a [C₅H₉CO]⁺ ion.

McLafferty Rearrangement: While less common for amides compared to ketones and esters, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the cyclopentyl ring to the carbonyl oxygen could occur.

Cleavage of the Amide Bond: Scission of the C-N amide bond can lead to the formation of the [4-bromophenyl]⁺ ion or the [4-bromophenyl-NH]⁺ ion, as well as the [cyclopentyl-CO]⁺ ion.

Loss of Bromine: Fragmentation involving the loss of the bromine atom from the molecular ion or subsequent fragment ions is also a plausible pathway.

Predicted Major Fragments in EI-MS

| Fragment Ion | m/z (for ⁷⁹Br) |

|---|---|

| [M]⁺ | 269 |

| [M+2]⁺ | 271 |

| [M - C₅H₉]⁺ | 184 |

| [C₅H₉CO]⁺ | 83 |

| [C₆H₄BrNH]⁺ | 171 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing moderately polar and thermally labile molecules like this compound. In positive-ion mode, the molecule is expected to readily form a protonated molecule, denoted as [M+H]⁺. This occurs due to the presence of basic sites, primarily the nitrogen and oxygen atoms of the amide group, which can accept a proton.

The resulting mass spectrum would prominently feature the [M+H]⁺ ion, providing clear confirmation of the compound's molecular weight. The isotopic pattern characteristic of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would be evident in the molecular ion peak cluster, with two peaks separated by two mass units (e.g., m/z 268 and 270). The high-resolution mass of these ions allows for the precise determination of the elemental formula.

Fragmentation Pattern Analysis and Interpretation

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ induces fragmentation, offering valuable insights into the compound's structure. The amide bond is a common site for cleavage in ESI-MS. nih.govunl.ptechemi.comrsc.org For this compound, the most prominent fragmentation pathway is anticipated to be the cleavage of the amide C-N bond. nih.govrsc.org

This cleavage can occur in two ways, leading to two primary fragment ions:

Formation of the Cyclopentyl Acylium Ion: Cleavage with charge retention on the cyclopentylcarbonyl fragment results in the formation of a cyclopentyl acylium ion ([C₅H₉CO]⁺) at m/z 97.06. This pathway involves the neutral loss of 4-bromoaniline (B143363) (NH₂C₆H₄Br).

Formation of the Protonated 4-bromoaniline Ion: Alternatively, charge retention on the aromatic portion yields the protonated 4-bromoaniline ion ([H₂N-C₆H₄Br+H]⁺) with a characteristic isotopic pattern at m/z 172/174. This corresponds to the neutral loss of cyclopentanecarboxaldehyde.

Further fragmentation of the cyclopentyl ring and the bromophenyl group can also occur, though typically with lower intensity. The fragmentation of the bromophenyl-containing ions would retain the distinctive bromine isotopic signature.

Table 1: Plausible ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

| 268/270 [M+H]⁺ | 172/174 | C₆H₁₀O | [C₆H₇BrN]⁺ |

| 268/270 [M+H]⁺ | 97 | C₆H₆BrN | [C₆H₉O]⁺ |

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been detailed in publicly available databases, analysis of related N-(4-bromophenyl) amides and carboxamides allows for a reliable prediction of its solid-state conformation. nih.govmdpi.com

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Structures

The crystal packing of this compound is predicted to be dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. ias.ac.in Based on studies of analogous compounds, several key interactions are expected. dcu.ienajah.edu

The most significant interaction would be the classical hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. nih.gov This N-H···O=C interaction is a highly reliable and directional force that typically organizes molecules into one-dimensional chains or dimeric motifs. nih.gov

C-H···O Interactions: Weak hydrogen bonds involving C-H groups from the cyclopentyl or phenyl rings acting as donors and the amide oxygen as an acceptor can further stabilize the packing.

π–π Stacking: The bromophenyl rings of adjacent molecules may engage in offset π–π stacking interactions, contributing to the cohesion of the crystal structure. nih.gov

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could potentially participate in halogen bonds (Br···O or Br···N) with electronegative atoms on neighboring molecules, though this is generally a weaker interaction.

The interplay of these varied intermolecular forces dictates the final, most thermodynamically stable crystal packing arrangement. ed.ac.ukresearchgate.net

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Hydrogen Bond | Amide N-H | Carbonyl O | Forms chains or dimers |

| Weak Hydrogen Bond | Phenyl/Cyclopentyl C-H | Carbonyl O | Stabilizes primary network |

| π–π Stacking | Bromophenyl Ring | Bromophenyl Ring | Offset or face-to-face |

| Halogen Bond | Bromine (Br) | Carbonyl O / Amide N | Directional, contributes to packing |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like N-(4-bromophenyl)cyclopentanecarboxamide with high accuracy.

Geometric Optimization and Electronic Structure Calculations

A fundamental step in computational analysis is the geometric optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable 3D structure. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the optimized geometry. nih.govresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger energy gap suggests higher stability and lower reactivity.

Table 1: Representative Optimized Geometric Parameters for a Carboxamide Linkage (Illustrative)

| Parameter | Bond | Typical Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.34 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~120° |

Note: The values in this table are illustrative and represent typical parameters for a carboxamide functional group. Actual calculated values for this compound would require a specific DFT study.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.govnih.govcompchemhighlights.orggithub.iocompchemhighlights.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be determined. These predictions can aid in the assignment of experimental NMR spectra and can be particularly useful in distinguishing between different isomers or conformers. compchemhighlights.org

IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an Infrared (IR) spectrum. researchgate.net The calculated IR spectrum can be used to identify characteristic functional groups within the molecule, such as the C=O and N-H stretching vibrations of the amide group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | ~3400-3500 |

| C=O | Stretching | ~1650-1680 |

| C-N | Stretching | ~1250-1350 |

Note: These are representative frequency ranges for the specified functional groups. Precise predictions for this compound would require specific DFT calculations.

Reaction Pathway Elucidation and Transition State Analysis

DFT can also be used to explore the reactivity of this compound by modeling potential reaction pathways. This involves locating the transition state structures and calculating the activation energies for various reactions. researchgate.netresearchgate.net Such studies can provide insights into the mechanisms of synthesis, degradation, or metabolic transformation of the compound. By understanding the energetics of different reaction pathways, researchers can predict the most likely chemical transformations the molecule will undergo.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and intermolecular interactions. nih.govnih.govutupub.fi

Conformational Analysis and Dynamics

This compound possesses conformational flexibility due to the rotatable bonds in the cyclopentane (B165970) ring and the amide linkage. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape influences its physical and biological properties.

Ligand-Target Interaction Dynamics (General Principles)

In the context of medicinal chemistry, MD simulations are invaluable for studying the interactions between a ligand, such as this compound, and a biological target, typically a protein. nih.govnih.govrsc.org These simulations can model the binding process, revealing the key amino acid residues involved in the interaction and the stability of the ligand-protein complex over time. nih.gov By analyzing the trajectory of the simulation, researchers can gain a dynamic understanding of the binding mode and the forces that stabilize the interaction, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This detailed understanding of ligand-target dynamics is a cornerstone of rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features, known as descriptors, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

The foundation of a robust QSAR model lies in the careful generation and selection of molecular descriptors. These descriptors are numerical representations of a molecule's physicochemical and structural properties. For a molecule like this compound, a diverse set of descriptors would be calculated to capture its key features. These can be broadly categorized as follows:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions with a biological target. nih.gov

Physicochemical Descriptors: This class includes properties like molar refractivity (MR), logP (a measure of lipophilicity), and polar surface area (PSA). These are important for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

3D Descriptors: Derived from the three-dimensional conformation of the molecule, these descriptors include steric parameters (e.g., Verloop sterimol parameters) and fields from Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These are particularly useful when the 3D structure of the target is known.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. Various feature selection techniques, such as genetic algorithms, forward selection, and backward elimination, are employed to identify a subset of descriptors that have the highest correlation with the biological activity. oup.com

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Class | Specific Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Molecular branching and compactness |

| Topological | Kappa Shape Indices | Molecular shape and flexibility |

| Electronic | Dipole Moment | Overall polarity of the molecule |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capabilities |

| Physicochemical | LogP | Lipophilicity and membrane permeability |

| Physicochemical | Polar Surface Area (PSA) | Hydrogen bonding potential and cell penetration |

| 3D | Steric Fields (CoMFA) | Spatial arrangement and bulk of substituents |

| 3D | Electrostatic Fields (CoMFA) | Charge distribution in 3D space |

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of a training set of compounds. Several statistical methods can be used for this purpose:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, which assumes a linear relationship between the descriptors and the activity. buecher.de

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. buecher.de

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture non-linear relationships between structure and activity. buecher.de

The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability. Validation is typically performed using both internal and external methods:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation and k-fold cross-validation are used to assess the robustness and stability of the model using the training set data. derpharmachemica.comuniroma1.it A high cross-validated correlation coefficient (q²) is indicative of a good model. uniroma1.it

External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. The predictive correlation coefficient (R²_pred) is a key metric for external validation. uniroma1.itnih.gov

A statistically robust and validated QSAR model for a series of this compound analogs could then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated R²) | Assesses the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Evaluates the model's ability to predict the activity of an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and observed values. | As low as possible |

Virtual Screening and Rational Ligand Design Principles

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This approach can be broadly categorized into structure-based and ligand-based methods. For this compound and its analogs, both strategies can be employed in rational ligand design.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, SBVS methods like molecular docking can be used. numberanalytics.com In this process, the 3D structure of this compound would be "docked" into the binding site of the target protein. A scoring function then estimates the binding affinity, and compounds with the best scores are selected for further investigation. numberanalytics.com This method provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods are employed. wikipedia.org These approaches rely on the knowledge of other molecules that are known to be active.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. researchgate.net By analyzing a set of active N-aryl carboxamide derivatives, a pharmacophore model could be generated. researchgate.net This model would then be used as a 3D query to search for new molecules in a database that fit the pharmacophoric features.

Shape Similarity: This method involves searching for molecules that have a similar 3D shape to a known active compound, such as this compound. The principle is that molecules with similar shapes are likely to bind to the same target. wikipedia.org

The insights gained from virtual screening and QSAR can be integrated into a rational ligand design strategy. For instance, if a QSAR model suggests that increasing the steric bulk at a particular position enhances activity, and molecular docking reveals a corresponding hydrophobic pocket in the target's binding site, this information can be used to design new analogs of this compound with modifications at that position. This iterative process of computational modeling, synthesis, and biological testing is a cornerstone of modern drug discovery.

Mechanistic Investigations of Organic Reactions Involving the Compound

Elucidation of Reaction Mechanisms for Synthesis

The formation of the amide bond in N-(4-bromophenyl)cyclopentanecarboxamide proceeds through a multi-step addition-elimination mechanism. libretexts.orgchemguide.co.uk This pathway is distinct from SN1 or SN2 reactions and is characteristic of carboxylic acid derivatives. libretexts.orgopenstax.org The process begins with the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk

The synthesis of this compound involves specific roles for each reactant and catalyst.

Reagents : The principal reagents are 4-bromoaniline (B143363), which serves as the nucleophile, and cyclopentanecarbonyl chloride, which acts as the electrophilic acylating agent. youtube.com The nitrogen atom of the 4-bromoaniline possesses a lone pair of electrons, making it nucleophilic and capable of attacking the electron-deficient carbonyl carbon of the acyl chloride. youtube.comstudylib.net Acyl chlorides are highly reactive acylating agents because the electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, enhancing its electrophilicity. libretexts.orgopenstax.orglibretexts.org

Catalysts : While the reaction can proceed without a catalyst, it is often performed in the presence of a non-nucleophilic weak base, such as pyridine (B92270) or triethylamine (B128534). researchgate.netreddit.com This base serves two primary functions. Firstly, it can act as a catalyst by deprotonating the amine, increasing its nucleophilicity. More importantly, it acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) gas that is produced as a byproduct of the reaction. libretexts.orglibretexts.org The removal of HCl is critical as it would otherwise protonate the starting amine, forming an unreactive ammonium (B1175870) salt and bringing the reaction to a halt. chemguide.co.uklibretexts.org

The nucleophilic acyl substitution mechanism is characterized by the formation of a distinct, high-energy intermediate.

Tetrahedral Intermediate : The reaction is initiated by the nucleophilic attack of the nitrogen atom from 4-bromoaniline on the carbonyl carbon of cyclopentanecarbonyl chloride. chemguide.co.uk This addition step breaks the carbonyl π-bond, and the electrons move to the oxygen atom, resulting in the formation of a transient, sp³-hybridized tetrahedral intermediate. libretexts.orgyoutube.combyjus.com This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.

Transition States : The reaction pathway involves passing through high-energy transition states. The first transition state occurs as the bond between the amine nitrogen and the carbonyl carbon is being formed. A second transition state is reached as the tetrahedral intermediate collapses. Intrinsic reaction coordinate (IRC) calculations are a computational method used to confirm that a calculated transition state connects the reactant and product minima on the potential energy surface. researchgate.net

The mechanism concludes with the elimination phase. The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most suitable leaving group, the chloride ion, is ejected. chemguide.co.uklibretexts.org Finally, the added base (or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral this compound product and the hydrochloride salt of the base. chemguide.co.uk

Kinetic and Thermodynamic Studies

While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, the reaction follows well-established principles.

The rate of a chemical reaction provides insight into its mechanism. For the formation of this compound from its acyl chloride and amine precursors, the reaction is typically very fast.

Reaction Rate Determination : The rate of reaction can be experimentally measured by monitoring the change in concentration of a reactant or product over time. nih.gov Techniques such as spectroscopy (e.g., NMR, IR) or chromatography can be used for this purpose.

Rate Laws : The reaction is expected to follow a second-order rate law, being first-order with respect to 4-bromoaniline and first-order with respect to cyclopentanecarbonyl chloride. openstax.orgnih.gov The general form of the rate law is:

Rate = k[4-bromoaniline][cyclopentanecarbonyl chloride]

The components of this rate law are detailed in the table below.

| Term | Description |

| Rate | The speed at which the product is formed, typically expressed in concentration per unit time (e.g., M/s). |

| k | The rate constant, a proportionality constant that depends on temperature and the specific reaction. |

| [4-bromoaniline] | The molar concentration of 4-bromoaniline. |

| [cyclopentanecarbonyl chloride] | The molar concentration of cyclopentanecarbonyl chloride. |

The energy changes throughout the reaction provide information on its feasibility and mechanism.

Activation Energy (Ea) : This is the minimum energy required to initiate the reaction, corresponding to the energy difference between the reactants and the highest-energy transition state. For this two-step mechanism, the activation energy is associated with the energy barrier to form the tetrahedral intermediate. nih.gov While the reaction between an acyl chloride and an amine is vigorous, an initial input of energy is still required to overcome this barrier.

Solvent Effects and Reaction Environment Influences

Detailed research into palladium-catalyzed reactions, which are frequently employed for the synthesis and functionalization of aryl amides, has revealed significant solvent-dependent effects. whiterose.ac.ukrsc.org The polarity, coordinating ability, and hydrogen-bonding capacity of a solvent can alter the nature and reactivity of the catalytic species, thereby influencing the reaction's efficiency and selectivity. researchgate.netwhiterose.ac.uk

For instance, in palladium-catalyzed cross-coupling reactions, the solvent plays a multifaceted role. whiterose.ac.uk Polar aprotic solvents like N,N-dimethylformamide (DMF) are often effective due to their ability to dissolve a wide range of organic compounds and inorganic salts, as well as their capacity to coordinate with the metal center. whiterose.ac.uk This coordination can stabilize the active catalytic species. However, the choice of solvent is not always straightforward, and what works for one type of palladium-catalyzed reaction may not be optimal for another. researchgate.net

A pertinent example of systematic solvent screening can be found in studies of palladium-catalyzed intramolecular amidation reactions, which share mechanistic features with potential transformations of this compound. Research on the aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to form aza[3.1.0]bicycles provides valuable insights into how solvent choice directly impacts reaction yield. nih.gov In this study, various solvents were tested to determine the optimal conditions for the reaction.

The findings from this research highlight a strong dependency of the reaction's success on the solvent used. The screening demonstrated that a polar aprotic solvent, DMF, was superior for the desired transformation.

Table 1: Influence of Solvent on the Yield of a Palladium-Catalyzed Intramolecular Amidation Reaction nih.gov

| Entry | Solvent | Yield (%) |

| 1 | DMF | 58 |

| 2 | NMP | 45 |

| 3 | Acetonitrile (B52724) | 31 |

| 4 | Dioxane | 25 |

| 5 | Toluene (B28343) | <5 |

| 6 | DMSO | <5 |

| 7 | THF | <5 |

Reaction conditions: Substrate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), K₂CO₃ (1.0 equiv.), Solvent (0.25 M), 50 °C under O₂.

The data clearly indicates that while N-methyl-2-pyrrolidone (NMP) and acetonitrile provided moderate yields, other common solvents such as dioxane, toluene, dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) were significantly less effective, yielding only trace amounts of the desired product. nih.gov This pronounced solvent effect suggests that the stabilization of a key intermediate or transition state, likely a charged palladium species, is most effectively achieved in DMF under these specific reaction conditions. researchgate.netnih.gov The poor performance of nonpolar solvents like toluene and coordinating solvents like DMSO underscores the intricate role of the reaction environment in guiding the mechanistic pathway towards the desired product. nih.gov

These findings emphasize that the rational selection of a solvent, based on empirical screening and an understanding of the reaction mechanism, is paramount for the successful synthesis and transformation of compounds like this compound.

Structure Activity Relationship Sar Investigations

Design Principles for Structural Modification

The rational design of new chemical entities derived from a lead compound like N-(4-bromophenyl)cyclopentanecarboxamide involves a variety of strategic approaches. These methods aim to systematically alter the molecule's architecture to probe and enhance its interactions with a biological target.

Rational Design Strategies

Rational drug design relies on an understanding of a drug's biological target and the application of this knowledge to create more effective and specific agents. For amide-containing compounds such as this compound, SAR studies are a primary strategy. ontosight.ai This involves the methodical modification of the amide group and its surrounding structures to improve potency and selectivity. ontosight.ai Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used tactic in the rational modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles, as well as to mitigate toxicity.

A common approach involves the synthesis of a series of analogs where each of the three key regions of this compound—the 4-bromophenyl ring, the cyclopentane (B165970) ring, and the central amide linker—is systematically altered. For instance, the bromine atom could be moved to the meta or ortho positions, or replaced with other halogens or electron-withdrawing/donating groups to probe electronic requirements. Similarly, the cyclopentane ring could be expanded or contracted, or substituted to explore steric and conformational effects. The amide bond itself, while often crucial for target interaction, can be a liability due to metabolic instability. Therefore, replacing it with bioisosteres like a 1,2,3-triazole or an oxadiazole could be explored to improve metabolic stability.

The following table illustrates a rational design strategy for modifying the 4-bromophenyl moiety:

| Compound | R1 | R2 | Rationale |

| This compound | Br | H | Parent Compound |

| N-(4-chlorophenyl)cyclopentanecarboxamide | Cl | H | Investigate effect of a different halogen |

| N-(4-fluorophenyl)cyclopentanecarboxamide | F | H | Explore impact of a smaller, more electronegative halogen |

| N-(4-methylphenyl)cyclopentanecarboxamide | CH3 | H | Introduce an electron-donating group |

| N-(4-nitrophenyl)cyclopentanecarboxamide | NO2 | H | Introduce a strong electron-withdrawing group |

| N-(3-bromophenyl)cyclopentanecarboxamide | H | Br | Assess impact of substituent position |

Fragment-Based Approaches

Fragment-based drug discovery (FBDD) has become an increasingly important strategy in the generation of lead compounds. This method utilizes small molecular fragments, typically with a molecular weight of up to 300 Da, as starting points for building more complex and potent drug candidates. In the context of this compound, one could envision its constituent parts—4-bromoaniline (B143363), cyclopentanecarboxylic acid, and potentially smaller substructures—as fragments for initial screening against a biological target.

The key advantage of FBDD is that it allows for a more efficient exploration of chemical space. Fragments that bind, even weakly, can be identified and then optimized through strategies like fragment growing, linking, or merging. For instance, if 4-bromoaniline is identified as a hit, it could be "grown" by adding different acyl groups to mimic the cyclopentanecarboxamide (B1346233) portion. Conversely, if a cyclopentyl-containing fragment shows affinity, various substituted anilines could be appended. This piece-by-piece approach allows for precise modifications to enhance both activity and pharmacokinetic properties.

The following table demonstrates a hypothetical fragment-based approach:

| Fragment 1 | Fragment 2 | Linked Compound | Design Strategy |

| 4-Bromoaniline | Cyclopentanecarboxylic acid | This compound | Fragment Linking |

| Bromobenzene | Cyclopentylacetamide | N-(phenyl)cyclopentylacetamide with bromine addition | Fragment Merging |

| Aniline (B41778) | Cyclopentane | N-phenylcyclopentanecarboxamide | Fragment Linking |

Scaffold Hopping and Pharmacophore Hybridization

Scaffold hopping is a medicinal chemistry strategy aimed at identifying isofunctional chemotypes with molecular structures that are significantly different from the lead compound. The goal is to replace the core structure, or scaffold, with a novel chemical motif while retaining the biological activity. For this compound, the cyclopentylcarboxamide core could be replaced by a variety of other cyclic or heterocyclic systems that maintain the same spatial arrangement of the key pharmacophoric features—the 4-bromophenyl group and the hydrophobic cyclopentyl moiety.

Pharmacophore hybridization, a related concept, involves combining the key structural elements of two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or novel activity. For example, if the 4-bromophenyl group is known to interact with a specific sub-pocket of a receptor and the cyclopentane ring with an adjacent hydrophobic region, these two pharmacophoric elements could be linked by different spacers or integrated into a more rigid scaffold to optimize their interaction. This strategy can lead to the discovery of compounds with improved selectivity or multitarget activity.

Impact of Substituent Effects on Molecular Function

The biological activity of this compound is intrinsically linked to the electronic and steric properties of its constituent parts. Understanding these effects is paramount for predicting how structural modifications will influence its function.

Electronic Effects of the 4-Bromophenyl Moiety

The presence of a negatively charged substituent, such as bromine, directly attached to the phenyl group can contribute favorably to the binding affinity of carboxamides. The electron-withdrawing nature of the bromine atom can also influence the reactivity of the aromatic ring and its susceptibility to metabolic transformations. Replacing the bromine with other substituents can systematically alter these electronic properties, as illustrated in the table below.

| Substituent (at para-position) | Hammett Sigma (σp) Value | Electronic Effect | Predicted Impact on Amide N-H Acidity |

| -NO2 | 0.78 | Strongly Electron-Withdrawing | Increase |

| -Br | 0.23 | Electron-Withdrawing | Increase |

| -Cl | 0.23 | Electron-Withdrawing | Increase |

| -H | 0.00 | Neutral | Baseline |

| -CH3 | -0.17 | Electron-Donating | Decrease |

| -OCH3 | -0.27 | Strongly Electron-Donating | Decrease |

Steric and Conformational Effects of the Cyclopentane Ring

The steric bulk of the cyclopentane ring is also a critical factor. It can influence the molecule's ability to access its binding site and can also shield the adjacent amide bond from enzymatic hydrolysis, potentially improving metabolic stability. The use of a cyclopentane ring is an effective way to introduce a well-defined three-dimensional structure into a molecule. Introducing substituents on the cyclopentane ring would not only increase steric bulk but also introduce chiral centers, which could lead to stereoisomers with different biological activities. Modifying the ring size to a cyclopropane (B1198618) or cyclohexane (B81311) would significantly alter the conformational properties and the spatial projection of the pharmacophoric groups. For instance, a cyclopropane ring would introduce significant conformational restriction due to its inherent strain.

The following table summarizes the potential steric and conformational effects of modifying the cycloalkane ring:

| Cycloalkane Ring | Relative Steric Bulk | Conformational Flexibility | Potential Impact on Binding |

| Cyclopropane | Low | Low (Rigid) | May improve binding by reducing entropic penalty, but may not fit the binding site. |

| Cyclobutane | Moderate | Moderate | Offers a balance between rigidity and flexibility. |

| Cyclopentane | Moderate-High | High | Allows for conformational adaptation to the binding site. |

| Cyclohexane | High | High (Chair/Boat) | Increased steric bulk may enhance or hinder binding; different conformers present different shapes. |

Correlation of Structural Features with Specific Molecular Interactions

The biological activity of this compound is intrinsically linked to its ability to form specific non-covalent interactions with its molecular target. The key structural components—the bromophenyl ring, the cyclopentyl group, and the amide linker—each contribute to these interactions.

Hydrogen bonds are among the most critical interactions for the specificity of ligand-protein binding. researchgate.net For this compound and its analogs, the amide linkage is the primary site for hydrogen bonding.

In a study of N-(4-bromophenyl)furan-2-carboxamide, a close analog, the carbonyl group of the amide substitution was found to form a hydrogen bond with an Asn220 amino acid residue in the target protein. nih.gov This interaction was deemed crucial for its biological activity. The amide N-H group also has the potential to act as a hydrogen bond donor. The presence of both hydrogen bonding and hydrophobic interactions was suggested to be the reason for the high biological activity of the parent compound compared to some of its derivatives. nih.gov

In the solid state, N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides exhibit an intramolecular N—H⋯O hydrogen bond between the amide nitrogen and an oxygen atom of the chromone (B188151) ring. nih.gov This highlights the propensity of the N-phenylcarboxamide moiety to engage in hydrogen bonding. Furthermore, weak C—H⋯O interactions involving the amide carbonyl oxygen are also observed. nih.gov The bromide atom itself can also act as a hydrogen bond acceptor, as seen in the structure of N-(4-carboxybenzyl)pyridinium bromide where an O–H group participates in a hydrogen bond to the bromide anion. nsf.gov

| Interacting Group on Compound | Potential Hydrogen Bonding Partner on Target | Significance |

| Amide Carbonyl (C=O) | Amino acid residues with donor groups (e.g., Asn, Gln, Ser, Thr) | Key acceptor interaction for anchoring the ligand in the binding site. nih.gov |

| Amide N-H | Amino acid residues with acceptor groups (e.g., Asp, Glu, backbone carbonyls) | Key donor interaction contributing to binding affinity and specificity. nih.gov |

| Bromine Atom | Hydrogen bond donors | Can act as a weak hydrogen bond acceptor, potentially contributing to binding. nsf.gov |

Hydrophobic interactions play a significant role in the binding of this compound, driven by the nonpolar cyclopentyl and bromophenyl groups. These interactions involve the displacement of ordered water molecules from the binding site, leading to a favorable increase in entropy.

The cyclopentyl group, being a saturated hydrocarbon ring, is expected to fit into hydrophobic pockets within a protein target. Similarly, the phenyl ring of the 4-bromophenyl moiety contributes to hydrophobic interactions. In studies of N-(4-bromophenyl)furan-2-carboxamide, hydrophobic interactions were observed with several amino acid residues, including His120, Asn220, Lys216, and His250. nih.gov The combination of these hydrophobic interactions with hydrogen bonding was associated with higher biological activity. nih.gov

The bromophenyl ring of this compound is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a protein binding site. nih.gov These interactions, arising from the alignment of aromatic rings, can be a significant contributor to binding affinity.

In related structures, π-π stacking involving inversion-related molecules is observed in the crystal lattice, indicating the favorability of this interaction for the phenylcarboxamide core. nih.gov Computational studies on N-(4-bromophenyl)furan-2-carboxamide also identified π-π stacking interactions with a His250 residue as being important for binding. nih.gov The geometry of these interactions can vary, including parallel-displaced and T-shaped (edge-to-face) arrangements. nih.govrsc.org

| Structural Feature | Interacting Aromatic Residue | Type of Interaction | Significance |

| 4-Bromophenyl Ring | Phe, Tyr, Trp, His | π-π Stacking | Contributes to binding affinity and specificity by orienting the ligand within the active site. nih.govnih.gov |

Methodologies for SAR Determination and Data Analysis

The elucidation of structure-activity relationships for compounds like this compound relies on a combination of synthetic chemistry, biological screening, and computational modeling.

One of the primary methods for exploring SAR is the synthesis of a library of analogs . This involves systematically modifying different parts of the parent molecule. For this compound, this could involve:

Modification of the cyclopentyl ring: Introducing substituents or changing the ring size (e.g., to cyclobutyl or cyclohexyl).

Substitution on the phenyl ring: Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups at various positions. nih.gov

Alteration of the amide linker: Replacing it with bioisosteres such as reverse amides, esters, or sulfonamides.

A key synthetic strategy for generating diverse analogs of aryl-containing compounds is the Suzuki-Miyaura cross-coupling reaction . This method was successfully used to create a library of N-(4-bromophenyl)furan-2-carboxamide analogues by coupling the parent compound with various aryl and heteroaryl boronic acids. nih.gov

Once a library of analogs is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target. HTS allows for the testing of thousands of compounds in a short period, generating large datasets that are essential for identifying active compounds ("hits") and establishing preliminary SAR.

The data generated from HTS is then analyzed to build SAR models. This often involves computational methods such as:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It helps to visualize the interactions described in section 6.3 and rationalize the observed activities of different analogs. For example, docking studies were used to understand the binding of N-(4-bromophenyl)furan-2-carboxamide derivatives to their target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structures of compounds with their biological activities. These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts.

The process is often iterative: initial SAR findings from a primary screen guide the synthesis of a more focused library of compounds for further testing and lead optimization. nih.gov This cycle of synthesis, screening, and computational analysis is fundamental to modern drug discovery and the detailed exploration of SAR.

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Building Block

N-(4-bromophenyl)cyclopentanecarboxamide embodies the characteristics of a versatile synthetic building block, primarily due to its bifunctional nature. The key to its utility lies in the strategic placement of two highly valuable functional groups:

The 4-bromophenyl Group : The bromine atom on the aromatic ring serves as a robust and reliable handle for a wide array of metal-catalyzed cross-coupling reactions. This allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, enabling the transformation of the simple starting material into a diverse range of more complex derivatives.

The Amide Linkage and Cyclopentyl Ring : The amide group (–CO–NH–) is a cornerstone of chemical biology and material science, capable of forming strong hydrogen bonds that can dictate molecular conformation and intermolecular interactions. researchgate.net The attached cyclopentyl ring provides a non-planar, lipophilic, and conformationally constrained scaffold, a desirable feature in the design of bioactive molecules.

This combination allows chemists to use the molecule as a platform, first modifying the aryl ring via the bromo-substituent and then utilizing the properties of the carboxamide portion to influence the final product's characteristics. This modular approach is fundamental to modern synthetic strategies, including medicinal chemistry and materials discovery.

Precursor for Complex Molecular Architectures

The true potential of this compound as a synthetic intermediate is realized in its capacity to serve as a precursor for highly functionalized and structurally diverse molecules.

The primary pathway for elaborating the structure of this compound is through palladium-catalyzed cross-coupling reactions at the C-Br bond. This site-selective functionalization allows for the introduction of a wide variety of substituents, thereby generating polyfunctionalized compounds. This approach has been successfully demonstrated with analogous N-(4-bromophenyl)amide structures, such as N-(4-bromophenyl)furan-2-carboxamide, which has been arylated using Suzuki-Miyaura cross-coupling to produce a library of derivatives. nih.govmdpi.com

Key transformations applicable to the 4-bromophenyl moiety include:

Suzuki-Miyaura Coupling : Reaction with aryl or vinyl boronic acids/esters to form biaryl or styrenyl derivatives.

Heck Coupling : Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl substituents.

Buchwald-Hartwig Amination : Reaction with primary or secondary amines to form N-aryl amine derivatives. beilstein-journals.orgnih.gov

C-O Coupling : Reaction with alcohols or phenols to create aryl ethers. nih.gov

These reactions are known for their high functional group tolerance, meaning the amide and cyclopentyl portions of the molecule would likely remain intact during the transformation of the aryl bromide.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Reagent/Catalyst System (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(aryl)-C(aryl/vinyl) | N-(biphenyl-4-yl)cyclopentanecarboxamide |

| Heck | Alkene | Pd catalyst, Base | C(aryl)-C(vinyl) | N-(4-vinylphenyl)cyclopentanecarboxamide |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | C(aryl)-C(alkynyl) | N-(4-(alkynyl)phenyl)cyclopentanecarboxamide |

Beyond simple substitution, this compound can be envisioned as a starting point for the synthesis of complex heterocyclic systems, which are privileged structures in medicinal chemistry. The general strategy involves a two-step process: first, a cross-coupling reaction to introduce a reactive functional group, followed by an intramolecular cyclization.

For example, a Sonogashira coupling could introduce a terminal alkyne. This alkyne, along with the amide N-H, could then participate in a subsequent cyclization to form nitrogen-containing heterocycles. nih.govrsc.org Alternatively, coupling an ortho-functionalized aryl boronic acid could set the stage for a condensation reaction leading to fused ring systems. The development of synthetic methodologies for building heterocycles often relies on such strategically functionalized precursors. acs.orgorganic-chemistry.org

Applications in Material Science and Chemical Biology (General)

While specific studies on this compound are limited, the structural motifs it contains are of significant interest in both material science and chemical biology.

Material Science : The amide functional group is a key driver of intermolecular interactions through hydrogen bonding. Amides are known to act as excellent ligands and play a crucial role in the architecture of supramolecular assemblies. researchgate.netnih.gov If incorporated as a monomer unit, this compound could potentially be used to create polymers or organic materials with specific thermal or mechanical properties dictated by these hydrogen-bonding networks.

Chemical Biology : The N-acyl aniline (B41778) scaffold is a common feature in many biologically active compounds. The 4-bromophenyl group itself is present in approved drugs like Macitentan, a potent dual endothelin receptor antagonist. researchgate.net Furthermore, cyclopentane (B165970) carboxamide derivatives have been investigated as potential enzyme inhibitors and modulators of biological receptors. The combination of the rigid, lipophilic cyclopentane ring with the functionalizable bromophenyl group makes this compound an attractive scaffold for generating libraries of potential drug candidates for screening. For instance, related N-(4-bromophenyl)acetamide structures have been noted for their structural similarity to the side chain of natural benzyl (B1604629) penicillin. researchgate.net

Table 2: Potential Applications Based on Structural Features

| Structural Feature | Field of Application | Potential Role | Rationale / Analogous Compound |

|---|---|---|---|

| Amide Group (–CO–NH–) | Material Science | Monomer for polymers, Supramolecular assembly | Capable of strong hydrogen bonding, influencing material structure. researchgate.net |

| 4-Bromophenyl Group | Chemical Biology | Scaffold for drug discovery | Handle for diversification via cross-coupling; present in drugs like Macitentan. researchgate.net |

Contribution to the Development of New Synthetic Methodologies (as a Substrate or Product)

A critical, albeit indirect, application of compounds like this compound is in the advancement of synthetic chemistry itself. New catalytic systems and reaction methodologies require testing on a range of substrates to prove their utility, scope, and limitations.